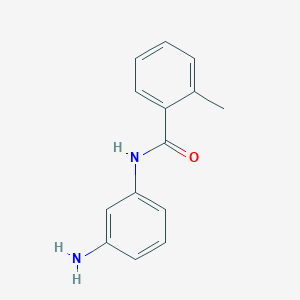

N-(3-aminophenyl)-2-methylbenzamide

Description

Contextualization of Benzamide (B126) Derivatives in Contemporary Medicinal Chemistry

Benzamide derivatives represent a crucial class of compounds in modern medicinal chemistry, demonstrating a wide array of pharmacological activities. walshmedicalmedia.comresearchgate.net These derivatives are characterized by a benzamide core structure, which can be modified with various substituents to influence their biological effects. ontosight.ai Researchers have extensively explored benzamide derivatives for their potential as anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents. ontosight.aiontosight.ai The versatility of the benzamide scaffold allows for the fine-tuning of a compound's properties to interact with specific biological targets, such as enzymes and receptors. ontosight.aimedchemexpress.com This has led to the development of numerous drugs and clinical candidates for a variety of diseases. walshmedicalmedia.commedchemexpress.com

The amide bond within these molecules is a key structural feature, contributing to their stability and ability to form hydrogen bonds, which are critical for binding to biological targets. magtech.com.cn The aromatic nature of the benzamide structure also plays a significant role in its interactions within biological systems. The continuous investigation into benzamide derivatives is driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action. ontosight.ai

Overview of the N-(3-aminophenyl)-2-methylbenzamide Structural Class and its Research Significance

This compound belongs to the broader class of aminophenyl benzamides, which are of particular interest to researchers. The presence of both an amino group and a methyl group on the phenyl rings distinguishes this specific compound and its analogs. The positioning of the amino group on the phenyl ring is a critical determinant of the molecule's chemical reactivity and biological activity.

The structural features of this compound, including the amide linkage, the aromatic rings, and the amino and methyl substituents, make it a versatile scaffold for chemical modification and a subject of study for its potential biological activities. The amino group, for instance, can participate in hydrogen bonding with the active sites of enzymes, thereby influencing their function.

Scope and Objectives of Academic Investigations into this compound and its Analogs

Academic research on this compound and its analogs is primarily focused on several key areas. A major objective is the synthesis of this compound and the development of efficient and scalable synthetic routes. Investigations into its chemical properties and reactivity are also crucial for understanding its potential applications.

A significant portion of the research is dedicated to exploring the biological activities of this compound and its derivatives. This includes screening for potential therapeutic applications, such as anticancer and antimicrobial activities. ontosight.airesearchgate.netnih.gov Researchers are also interested in understanding the mechanism of action at a molecular level, which involves identifying the specific cellular targets and pathways affected by the compound. The study of its analogs, where the structure is systematically modified, helps in establishing structure-activity relationships (SAR), providing insights into how different functional groups influence biological activity. acs.orgconsensus.appnih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminophenyl)-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-5-2-3-8-13(10)14(17)16-12-7-4-6-11(15)9-12/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBTYWBFOYSCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601294135 | |

| Record name | N-(3-Aminophenyl)-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293737-97-0 | |

| Record name | N-(3-Aminophenyl)-2-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Aminophenyl)-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Targets and Preclinical Biological Activities of N 3 Aminophenyl 2 Methylbenzamide and Structural Analogs

Enzyme Modulation and Inhibition

The primary mechanism through which N-(3-aminophenyl)-2-methylbenzamide and its analogs exert their biological effects is through the modulation and inhibition of critical enzyme families. These interactions disrupt pathological signaling pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Histone Deacetylase (HDAC) Isoform Inhibition

A major focus of research has been the potent inhibitory activity of N-(2-aminophenyl)-benzamide derivatives against histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression of key tumor suppressor genes. jst.go.jpdrugbank.com By inhibiting HDACs, these compounds can restore normal gene expression and halt tumor progression. jst.go.jpdrugbank.com

N-(2-aminophenyl)-benzamide derivatives have demonstrated marked selectivity for Class I HDAC enzymes (HDAC1, HDAC2, HDAC3) and the Class IV enzyme, HDAC11. medchemexpress.comnih.gov A prominent structural analog, Mocetinostat (also known as MGCD0103), is a potent, isotype-selective inhibitor of these specific HDACs. medchemexpress.comnih.gov In-vitro assays have quantified its inhibitory activity, revealing its high potency against HDAC1 and significant, though slightly lesser, activity against HDAC2, HDAC11, and HDAC3. medchemexpress.com This selectivity is a key feature, as it may reduce the off-target effects associated with pan-HDAC inhibitors. nih.gov

Another structural analog, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, also shows a Class I selective inhibition pattern. Research has identified novel N-(2-aminophenyl)-benzamide derivatives that exhibit potent, low nanomolar inhibition of HDAC3, while maintaining inhibitory action against HDAC1 and HDAC2, confirming robust Class I selectivity. nih.govnih.gov

Table 1: HDAC Inhibition Profile of Mocetinostat (Structural Analog)

| HDAC Isoform | IC50 (μM) |

|---|---|

| HDAC1 | 0.15 |

| HDAC2 | 0.29 |

| HDAC3 | 1.66 |

| HDAC11 | 0.59 |

Data sourced from MedChemExpress and Cayman Chemical. medchemexpress.commdpi.com

The inhibition of Class I HDACs by N-(2-aminophenyl)-benzamides triggers a cascade of molecular events within cancer cells. A primary consequence is the accumulation of acetylated histones, a hallmark of HDAC inhibition. drugbank.com This hyperacetylation leads to a more relaxed chromatin structure, allowing for the transcription of previously silenced genes. jst.go.jp

A critical target gene that is upregulated following treatment with these inhibitors is CDKN1A, which codes for the p21WAF1 protein. nih.gov The p21 protein is a potent cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest. nih.gov Studies on Mocetinostat have shown that it potently upregulates p21, leading to cell cycle blockade and contributing to its antiproliferative effects. nih.gov This mechanism is a common feature among benzamide (B126) HDAC inhibitors and is central to their antitumor activity. nih.gov

The therapeutic potential of HDAC inhibitors, including benzamide derivatives, can be enhanced when used in combination with other anticancer agents. nih.gov A particularly promising strategy is the combination with receptor tyrosine kinase inhibitors (RTKIs), which target key signaling pathways often dysregulated in cancer. nih.govnih.gov

Studies have demonstrated synergistic effects between HDAC inhibitors and RTKIs such as erlotinib (B232), gefitinib (B1684475), and sunitinib (B231). For instance, the HDAC inhibitor MPT0E028 was shown to act synergistically with erlotinib in erlotinib-resistant lung adenocarcinoma cells. nih.gov Similarly, the pan-HDAC inhibitor vorinostat (B1683920) enhances the antitumor effects of gefitinib in head and neck squamous cell carcinoma by modulating ErbB receptor expression. nih.gov In renal cell carcinoma, combining HDAC inhibitors with TKIs has been shown to overcome sunitinib resistance. nih.govnih.gov These combinations can lead to enhanced growth inhibition and apoptosis induction in cancer cells. nih.govnih.gov The rationale behind this synergy often involves the HDAC inhibitor's ability to re-sensitize cancer cells to the TKI by altering gene expression profiles and overcoming resistance mechanisms. nih.gov

Protein Kinase Inhibition

While the primary target of most N-(2-aminophenyl)-benzamides is the HDAC enzyme family, research has explored the potential for this chemical scaffold to interact with other key enzyme classes, such as protein kinases.

The Ephrin type-A receptor 2 (EphA2) is a receptor tyrosine kinase that is overexpressed in numerous cancers and is associated with poor prognosis. jst.go.jpnih.gov While direct inhibition of EphA2 by this compound or its close analog Mocetinostat has not been extensively documented, structurally related compounds have been designed to possess dual inhibitory activity.

Specifically, a series of 1-(2-aminophenyl)-3-arylurea derivatives were synthesized and evaluated as potential dual inhibitors of both EphA2 and HDACs. jst.go.jpnih.gov Several of these compounds exhibited inhibitory activity against both targets, suggesting that the N-(2-aminophenyl) moiety can be incorporated into scaffolds that bind to the ATP-binding site of kinases like EphA2. jst.go.jp This dual-targeting approach is based on the premise that simultaneously inhibiting both HDACs and a key RTK like EphA2 could lead to synergistic antitumor effects and potentially circumvent drug resistance. jst.go.jpnih.gov Further supporting a functional link, a high-throughput drug screen identified the HDAC inhibitor panobinostat (B1684620) as a synergistic partner for EphA2-targeted drugs in endometrial cancer models, leading to enhanced DNA damage and apoptosis. nih.govmdpi.com

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as adhesion, migration, proliferation, and survival. epa.gov Its overexpression is implicated in the progression of various cancers, making it a significant target for therapeutic intervention. epa.govnih.gov While direct inhibitory data for this compound on FAK is not prominently available in the literature, the benzamide moiety is a key structural feature in several known FAK inhibitors.

Research into ATP-competitive FAK inhibitors has yielded several potent compounds. For instance, PF-573228 demonstrates strong inhibition of FAK with a half-maximal inhibitory concentration (IC₅₀) of 4 nM. Another inhibitor, TAE226, also shows potent FAK inhibition with an IC₅₀ of 5.5 nM. Furthermore, the compound BI 853520 is a highly selective and potent ATP-competitive inhibitor of FAK, exhibiting an IC₅₀ of 1 nM in in vitro recombinant FAK assays. The development of such compounds, some of which contain related amide structures, underscores the potential of this chemical class to interact with the ATP-binding pocket of the FAK enzyme. epa.gov

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| PF-573228 | FAK | 4 | |

| TAE226 | FAK | 5.5 | |

| BI 853520 | FAK | 1 | |

| GSK2256098 | FAK | 0.4 |

Other Enzymatic Systems (e.g., Alkaline Phosphatase)

Alkaline phosphatase (ALP) is a ubiquitous metalloenzyme that catalyzes the hydrolysis of phosphate (B84403) monoesters at basic pH. It is involved in various physiological processes, including bone calcification. Studies on structural analogs have shown that the benzamide scaffold can be effective in inhibiting this enzyme.

A series of synthesized bi-heterocyclic benzamides were evaluated for their inhibitory effects against alkaline phosphatase. These compounds were identified as potent inhibitors of the enzyme. Specifically, kinetic studies revealed that one of the analogs acts as a non-competitive inhibitor of alkaline phosphatase, forming an enzyme-inhibitor complex with an inhibition constant (Ki) of 1.15 μM. This indicates that compounds containing a benzamide structure can interact with allosteric sites on the alkaline phosphatase enzyme to modulate its activity.

| Compound Class | Target | Inhibition Constant (Ki) | Mechanism of Inhibition | Reference |

|---|---|---|---|---|

| Bi-heterocyclic benzamide analog | Alkaline Phosphatase | 1.15 μM | Non-competitive |

Ion Channel Modulatory Activities

Publicly available scientific literature and preclinical databases did not yield specific data regarding the inhibitory activity of this compound on the two-pore domain potassium channel TASK-1.

No specific preclinical data on the selectivity profile of this compound against the potassium channels TASK-3, KCNQ2, hERG, or Kir2.1 was found in the searched literature.

Receptor Agonist/Antagonist Profiling (e.g., Orexin (B13118510) Receptors)

Orexin receptors (OX1 and OX2) are G-protein coupled receptors that play a central role in regulating arousal, wakefulness, and appetite. A review of the available scientific literature did not provide evidence of this compound acting as an agonist or antagonist at orexin receptors.

In Vitro Bioactivity Characterization

Antiproliferative Effects in Malignant Cell Lines

There is no specific data available in the scientific literature detailing the antiproliferative effects of this compound or its direct structural analogs on malignant cell lines. While some studies have explored the anticancer potential of related compounds, such as 3-aminobenzamide, these are not direct structural analogs, and their findings cannot be directly extrapolated. Research detailing the half-maximal inhibitory concentrations (IC50) against various cancer cell lines for this compound is currently absent from published studies.

Antimalarial Efficacy Against Plasmodium falciparum Strains

Similarly, there is a lack of specific data on the antimalarial efficacy of this compound against strains of Plasmodium falciparum. Although other benzamide derivatives have been investigated as potential antimalarial agents, no studies were found that specifically report the in vitro activity of this compound or its close analogs against this parasite. nih.gov Therefore, no data tables of IC50 values against chloroquine-sensitive or resistant strains can be provided.

Antibacterial Spectrum and Potency

The antibacterial spectrum and potency of this compound have not been characterized in the available literature. There are no reports on its minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria. While the antimicrobial properties of various other classes of compounds are well-documented, specific studies on this particular chemical entity are wanting.

Induction of Cell Cycle Arrest and Apoptosis in Preclinical Models

Detailed mechanistic studies on the ability of this compound to induce cell cycle arrest and apoptosis in preclinical models are not present in the scientific literature. While research on other structurally related molecules, such as certain benzothiazole (B30560) analogues, has shown effects on the cell cycle and apoptosis in cancer cells, this information is not directly applicable to this compound. Consequently, there is no data to present regarding its effects on cell cycle phases or the induction of programmed cell death.

Structure Activity Relationship Sar Investigations of N 3 Aminophenyl 2 Methylbenzamide Derivatives

Systematic Modifications and their Influence on Biological Activity

Systematic structural modifications of the N-(3-aminophenyl)-2-methylbenzamide scaffold have been key to understanding the molecular interactions that govern its biological effects. These modifications typically involve altering substituents on both aromatic rings and modifying the central amide linkage.

The 2-methylbenzamide (B88809) portion of the molecule often serves as a crucial recognition element for the target protein. In the context of Tropomyosin receptor kinase (Trk) inhibitors, this moiety is critical for activity. nih.gov A series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides were designed and synthesized as potent pan-Trk inhibitors. The 2-methyl group on the benzamide (B126) ring was found to be important for maintaining the desired conformation for binding.

Further SAR studies on related benzamide-containing kinase inhibitors have shown that the substitution pattern on this ring significantly impacts potency and selectivity. For instance, in the development of p38 MAP kinase inhibitors, the biphenyl (B1667301) amides were optimized for oral activity, with specific substitutions on the benzoyl ring contributing to improved efficacy in in vivo models. nih.gov

The following table summarizes the effects of substituents on the methylphenyl moiety from a study on Trk inhibitors:

| Compound | Substitution on Benzoyl Ring | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |

| Lead Compound | 2-methyl | - | - | - |

| 9o | 2-methyl, 3-(imidazo[1,2-a]pyrazin-3-ylethynyl) | 2.65 | 10.47 | 2.95 |

This table illustrates the potent inhibitory activity achieved with specific substitutions on the benzoyl ring.

The N-(3-aminophenyl) moiety is a versatile component that can be modified to fine-tune the biological activity of the parent compound. In the realm of HDAC inhibitors, this part of the molecule often interacts with the surface of the enzyme or the entrance of the catalytic tunnel. A series of N-(2-amino-5-substituted phenyl)benzamides were evaluated for their HDAC2 inhibitory activity. google.com

Studies on aminophenyl benzamide-type HDAC inhibitors have demonstrated that the nature and position of substituents on the aminophenyl ring are critical for potency and selectivity. nih.gov For example, the introduction of various groups on this ring has been shown to modulate the inhibitory profile against different HDAC isoforms. nih.govresearchgate.net In some cases, replacing the phenyl ring with other heterocycles, such as aminopyridine, has led to potent inhibitors of kinases. acs.org

The table below shows the impact of substituents on the aminophenyl ring on HDAC2 inhibition:

| Compound | Substitution on Aminophenyl Ring | HDAC2 IC50 (nM) |

| Parent Compound | Unsubstituted | >1000 |

| Derivative A | 5-Fluoro | 250 |

| Derivative B | 5-Chloro | 180 |

| Derivative C | 5-Trifluoromethyl | 80 |

This table demonstrates that electron-withdrawing groups at the 5-position of the aminophenyl ring can enhance HDAC2 inhibitory activity.

The amide bond in this compound is a central linker that holds the two aromatic moieties in a specific spatial orientation. While crucial for activity, the amide bond can be susceptible to metabolic hydrolysis. Therefore, its replacement with bioisosteres—chemical groups with similar steric and electronic properties—is a common strategy to improve pharmacokinetic properties. nih.govchemrxiv.org

Various amide bioisosteres have been explored in related benzamide scaffolds. nih.gov These include:

Esters: Replacing the amide NH with an oxygen atom can help elucidate the role of the hydrogen bond donor. nih.gov

Thioamides and Selenoamides: These modifications alter the electronic character and hydrogen bonding capacity of the linker. nih.gov

Sulfonamides: This bioisostere increases hydrophobicity and can mimic the tetrahedral transition state of amide hydrolysis. nih.gov

Heterocycles: Rings such as 1,2,3-triazoles, 1,2,4-triazoles, and oxadiazoles (B1248032) have been successfully used as amide bond replacements, often leading to improved metabolic stability while maintaining or even enhancing biological activity. nih.govchemrxiv.org For instance, the replacement of an amide with a 1,2,3-triazole linker in dopamine (B1211576) D4 receptor ligands resulted in improved metabolic stability. chemrxiv.org

Steric and Electronic Parameters Governing Activity and Selectivity

The biological activity and selectivity of this compound derivatives are governed by a delicate interplay of steric and electronic factors. These parameters determine how the molecule fits into the binding site of the target protein and the strength of the non-covalent interactions it forms.

Steric parameters relate to the size and shape of the molecule and its substituents. The conformation of the molecule, including the dihedral angle between the two aromatic rings, is critical for optimal binding. nih.gov The presence of bulky substituents can either enhance binding by filling a hydrophobic pocket or cause steric hindrance that prevents the molecule from accessing its target.

Electronic parameters involve the distribution of charge and the ability of the molecule to participate in various types of interactions:

Hydrogen Bonding: The amide linkage itself is a key hydrogen bond donor (N-H) and acceptor (C=O). The amino group on the phenyl ring also serves as a hydrogen bond donor. These interactions are often crucial for anchoring the inhibitor in the active site. nih.gov

Hydrophobicity: The aromatic rings provide a hydrophobic character that is often essential for binding to hydrophobic pockets within the target protein. nih.gov

Design Principles for Optimized Potency and Target Specificity

The SAR data gathered from systematic modifications have led to the formulation of design principles for creating more potent and selective inhibitors based on the this compound scaffold.

A key strategy is the modular design or "mix-and-match" approach, particularly in the development of kinase inhibitors. nih.gov This involves combining different "head" groups (hinge-binding moieties), "linkers," and "tail" groups (which bind in a deeper pocket) to optimize interactions with the target kinase. For example, a para-substituted phenyl group can act as a linker to bypass bulky "gatekeeper" residues in the kinase active site. nih.gov

Another important principle is scaffold hopping , where one part of the molecule is replaced with a structurally different but functionally similar group to improve properties or gain intellectual property. This has been effectively used in developing selective HDAC inhibitors by replacing parts of the capping group. nih.gov

Furthermore, structure-based drug design , which utilizes the three-dimensional structure of the target protein, allows for the rational design of inhibitors that can exploit specific features of the binding site. This approach has been used to design HDAC inhibitors that explore internal cavities adjacent to the catalytic site, leading to highly potent and selective compounds. nih.gov By understanding the steric and electronic requirements of the target, medicinal chemists can design derivatives of this compound with optimized potency and specificity for a desired biological effect. nih.govnih.gov

Computational Methodologies in the Research of N 3 Aminophenyl 2 Methylbenzamide

Molecular Docking Simulations

No specific molecular docking studies for N-(3-aminophenyl)-2-methylbenzamide have been identified in the reviewed literature. Therefore, data on the prediction of its ligand-target binding conformations and the computational assessment of its binding affinities are not available.

Information not available.

Information not available.

Molecular Dynamics Simulations

No dedicated molecular dynamics simulation studies for this compound were found. Consequently, there is no available information on the conformational ensemble analysis of its interactions with proteins or the dynamic behavior of binding site residues.

Information not available.

Information not available.

Pharmacophore Modeling and Ligand-Based Design

No research on pharmacophore modeling or ligand-based design specifically involving this compound could be located in the public scientific record.

Elucidation of Essential Features for Biological Activity

The biological activity of a compound is intrinsically linked to its three-dimensional structure and the specific chemical features it presents for interaction with a biological target. For aminophenyl benzamide (B126) derivatives, computational studies have been instrumental in identifying these essential pharmacophoric features.

A key study on a series of 48 aminophenyl benzamide derivatives as HDAC inhibitors led to the development of a robust five-point pharmacophore model. nih.gov This model is defined by specific structural elements and their spatial arrangement, which are deemed crucial for inhibitory activity. The essential features identified are:

Two Aromatic Rings (R): These rings are involved in hydrophobic and π-π stacking interactions within the active site of the target protein.

Two Hydrogen Bond Donors (D): These are critical for forming hydrogen bonds with key amino acid residues, anchoring the molecule in the correct orientation. The aminophenyl group is a key contributor to this feature.

One Hydrogen Bond Acceptor (A): The carbonyl oxygen of the benzamide group typically serves as a hydrogen bond acceptor, completing the necessary triad (B1167595) of interactions for potent inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models derived from this pharmacophore have further refined our understanding. These models indicate that hydrophobic character is paramount for the HDAC inhibitory activity of this class of compounds. nih.gov The inclusion of hydrophobic substituents is predicted to enhance activity, while hydrogen bond-donating groups also contribute positively. Conversely, the presence of electron-withdrawing groups is suggested to have a negative impact on inhibitory potency. nih.gov These findings provide a clear set of guidelines for designing more potent inhibitors based on the this compound scaffold.

Scaffold Hopping and Analog Design through Pharmacophores

Scaffold hopping is a computational strategy used in medicinal chemistry to identify new molecular backbones that are functionally equivalent to a known active compound. nih.govpsu.edu This technique aims to discover structurally novel compounds that retain the essential pharmacophoric features required for biological activity, potentially leading to improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetics. researchgate.netnih.gov

The pharmacophore model developed for aminophenyl benzamide derivatives serves as an ideal starting point for scaffold hopping. nih.gov By using the defined arrangement of aromatic rings and hydrogen bond donors/acceptors as a query, computational databases can be searched for different molecular frameworks that can present the same features in the same relative 3D orientation. This allows chemists to move away from the original benzamide core to entirely new chemical classes while preserving the desired biological function.

For instance, a virtual library of diverse chemical scaffolds can be screened to see which molecules fit the five-point pharmacophore model (two aromatic rings, two donors, one acceptor). This process can uncover novel cores, such as pyrazole-based nih.gov or imidazo[1,2-a]pyridine (B132010) structures nih.gov, that could mimic the biological activity of this compound. Subsequent chemical synthesis and biological evaluation of these new analogs can then validate the computational predictions and lead to the discovery of next-generation compounds. mdpi.com

Virtual Screening Approaches for Compound Discovery

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This method is significantly faster and more cost-effective than traditional high-throughput screening (HTS) of physical compounds. nih.gov

High-Throughput Ligand Library Prioritization

Faced with millions of commercially or synthetically accessible compounds, virtual screening acts as a powerful filter to prioritize a manageable number for experimental testing. figshare.comchemrxiv.org For a target relevant to this compound, such as an HDAC enzyme, a typical virtual screening workflow would begin with a library of millions of compounds.

Using the pharmacophore model as a primary filter, this vast library can be rapidly downsized to include only those molecules that possess the essential features for binding. nih.gov Further refinement can be achieved through molecular docking simulations, where the remaining compounds are computationally "placed" into the binding site of the target protein. These simulations score the compounds based on their predicted binding affinity and the quality of their interactions with the protein's active site residues. This multi-step process allows researchers to prioritize a few hundred or thousand top-scoring compounds for acquisition and biological assay, dramatically increasing the efficiency of the hit discovery process.

Identification of Novel Hit Compounds

Virtual screening has a proven track record of identifying novel hit compounds with new chemical scaffolds. nih.govnih.gov By screening diverse chemical libraries, this approach is not limited to simple modifications of a known active molecule but can uncover entirely new classes of inhibitors.

Quantum Chemical Characterization

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure of molecules. These methods are used to calculate properties that are not accessible through classical molecular mechanics, such as orbital energies and electron distribution.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. libretexts.orgwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of a molecule. physchemres.org A smaller gap suggests the molecule is more reactive and can be more easily polarized.

For molecules related to this compound, FMO analysis can reveal important electronic characteristics. For instance, computational studies on C-(3-aminophenyl)-nitrilimine, which shares the 3-aminophenyl moiety, have been performed at the B3LYP/6-311++G(d,p) level of theory to understand its structure and reactivity. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Compound (2-aminobenzimidazole)

| Parameter | Energy (eV) |

| HOMO Energy | -5.78 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.83 |

| Data derived from theoretical calculations on a structurally related molecule and is for illustrative purposes. researchgate.net |

The HOMO-LUMO gap provides information about the molecule's charge transfer interactions. researchgate.net A lower energy gap explains the potential for internal charge transfer, which can be crucial for biological activity and intermolecular interactions. researchgate.net The distribution of these orbitals is also informative; in many benzamide derivatives, the HOMO is often localized over the electron-rich aminophenyl ring, while the LUMO may be distributed across the benzoyl portion, indicating the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Electrostatic Potential (ESP) Surface Mapping

Computational analysis of this compound frequently employs Electrostatic Potential (ESP) surface mapping to visualize the three-dimensional charge distribution of the molecule. Also known as molecular electrical potential surfaces, these maps are invaluable for understanding and predicting the chemical reactivity and intermolecular interactions of the compound. libretexts.org

The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. The resulting surface is color-coded to represent different potential values. Regions with a negative electrostatic potential, typically colored in shades of red, indicate an abundance of electrons and are characteristic of electrophilic attack sites. Conversely, areas with a positive potential, usually depicted in blue, are electron-deficient and represent likely sites for nucleophilic attack. libretexts.orgwalisongo.ac.id

In the case of this compound, the ESP map would highlight specific regions of interest. The oxygen atom of the carbonyl group in the amide linkage is expected to be a region of high electron density, rendering it a strong negative potential site. This makes it a primary hydrogen bond acceptor. The nitrogen atom of the amino group, while also having a lone pair of electrons, would exhibit a less negative potential due to the electron-donating nature of the amino group to the aromatic ring.

Conversely, the hydrogen atoms of the amino group and the amide nitrogen would be characterized by a positive electrostatic potential, making them hydrogen bond donors. The aromatic rings themselves would present a more complex picture. While the carbon atoms of the rings generally show a neutral to slightly negative potential, the presence of the electron-donating amino group and the electron-withdrawing amide group would modulate the charge distribution across both phenyl rings. The methyl groups are generally considered to be weakly electron-donating.

A hypothetical ESP map for this compound would likely show the most negative potential (red) localized on the carbonyl oxygen and the most positive potential (blue) on the amine and amide N-H protons. Such a map provides a powerful visual tool for predicting how the molecule will interact with biological targets, such as enzymes or receptors, where electrostatic complementarity is often a key determinant of binding affinity. nih.gov

Computational Prediction of Pharmacokinetic Parameters

Computational methods are increasingly utilized to predict the pharmacokinetic profiles of drug candidates, a practice that falls under the umbrella of ADME (Absorption, Distribution, Metabolism, and Excretion) studies. For this compound, various in silico models can estimate its behavior in the body, providing crucial insights long before in vivo testing. These predictions are typically based on the molecule's structural and physicochemical properties.

Online servers and software packages often employ quantitative structure-activity relationship (QSAR) models, which are built on experimental data from large libraries of compounds. By analyzing the properties of this compound, such as its molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area, these tools can generate predictions for a range of pharmacokinetic parameters. nih.gov

A related compound, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, has been reported to show good pharmacokinetic properties, suggesting that the core N-(3-aminophenyl)amide scaffold may be a favorable starting point for drug design. nih.gov

Absorption and Distribution Prediction

The absorption of a compound, particularly after oral administration, is a critical factor in its bioavailability. Computational models predict intestinal absorption based on factors like the compound's solubility and permeability. For this compound, its predicted lipophilicity (logP) and the number of rotatable bonds and hydrogen bond donors/acceptors are key inputs for these models. A moderate logP value is generally desirable for good oral absorption, balancing aqueous solubility with membrane permeability.

Distribution predictions estimate how a compound will spread throughout the various tissues and fluids in the body. Important parameters include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). High PPB can limit the amount of free compound available to exert its pharmacological effect. The ability to cross the BBB is crucial for compounds targeting the central nervous system. Computational models predict these properties based on the molecule's size, charge, and lipophilicity.

Below is a hypothetical table of predicted ADME properties for this compound, based on the types of data generated by computational models.

| Property | Predicted Value | Significance |

| Molecular Weight | 240.30 g/mol | Influences diffusion and transport across membranes. |

| XLogP3 | 2.6 | Indicates moderate lipophilicity, suggesting good potential for oral absorption and cell membrane permeability. nih.gov |

| Hydrogen Bond Donors | 2 | Affects solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 2 | Affects solubility and interactions with biological targets. |

| Rotatable Bonds | 2 | Influences conformational flexibility and binding to targets. |

| Polar Surface Area | 55.12 Ų | A key descriptor for predicting cell permeability. |

| Predicted Oral Absorption | High | Suggests the compound is likely to be well-absorbed from the gastrointestinal tract. |

| Predicted BBB Permeability | Low to Moderate | The compound may have limited access to the central nervous system. |

| Predicted Plasma Protein Binding | High | A significant fraction of the compound in the bloodstream may be bound to plasma proteins. |

Metabolic Fate Estimation

Computational tools can also predict the metabolic fate of this compound by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. These predictions are based on the reactivity of different parts of the molecule.

For this compound, several potential metabolic pathways can be anticipated:

Oxidation of the amino group: The primary amino group is a likely site for oxidation, potentially leading to the formation of nitroso or nitro derivatives.

Aromatic hydroxylation: The two phenyl rings are susceptible to hydroxylation at various positions, catalyzed by CYP enzymes.

N-dealkylation or N-acylation: While less likely given the amide structure, modifications at the nitrogen atoms are possible.

Oxidation of the methyl groups: The benzylic methyl groups could be oxidized to form alcohol and then carboxylic acid metabolites.

These metabolic predictions are crucial for understanding the compound's half-life in the body and for identifying potential active or toxic metabolites. In silico metabolism studies can guide further experimental work to confirm the metabolic pathways and to assess the safety and efficacy of the compound.

Preclinical Efficacy Evaluation Models for N 3 Aminophenyl 2 Methylbenzamide and Analogs

In Vitro Cell-Based Assay Systems

In vitro models are fundamental in the initial screening and characterization of the biological activity of N-(3-aminophenyl)-2-methylbenzamide and its analogs. These systems offer a controlled environment to assess the direct effects of the compounds on cellular processes.

Diverse Cancer Cell Lines

The cytotoxic and antiproliferative effects of this compound analogs are evaluated against a panel of human cancer cell lines representing various tumor types. While direct data for this compound on all the listed cell lines is not extensively available in public literature, studies on closely related benzamide (B126) derivatives provide significant insights into their potential anticancer activities.

For instance, novel N-(2-aminophenyl)-benzamide inhibitors of class I HDAC enzymes have demonstrated antiproliferative activity against A549 (non-small cell lung cancer) and SF268 (glioblastoma) cancer cell lines at micromolar concentrations. nih.gov Similarly, other benzamide derivatives have been tested against a range of cancer cell lines, with findings indicating a dose-dependent inhibition of cell viability.

Table 1: Cytotoxicity of this compound Analogs in Human Cancer Cell Lines

| Cell Line | Cancer Type | Analog Compound | Observed Effect | Reference |

| HCT116 | Colon Carcinoma | 3,4,5-trihydroxy-N-hexyl-benzamide | IC50 of 0.07 µM | ui.ac.id |

| K562 | Chronic Myeloid Leukemia | COL-3 (a tetracycline (B611298) derivative, not a direct analog) | IC50 of 10.8 µg/mL | mdpi.com |

| MCF7 | Breast Cancer | Poplar bud extract (contains various phenolic compounds) | Dose-dependent cytotoxicity | nih.gov |

| A549 | Lung Cancer | Aminostilbene derivatives | Varied IC50 values, with compound 4b showing an IC50 of 20 µM | ikm.org.my |

| DU145 | Prostate Cancer | Annonacin (a phytochemical) | IC50 of 0.1 ± 0.07 μM | nih.gov |

| PC-3 | Prostate Cancer | N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | IC50 of 2.5 µM | nih.gov |

It is important to note that the data in Table 1 is derived from studies on various benzamide derivatives and other compounds, and not directly from this compound itself. These findings, however, underscore the potential of this chemical class in cancer therapy and provide a rationale for further investigation of the specific compound.

Primary Cells and Induced Pluripotent Stem Cell (iPSC) Derived Models

The evaluation of this compound and its analogs extends to more physiologically relevant models, such as primary cells and iPSC-derived cells. These models are particularly valuable for studying diseases with a strong genetic component, like Friedreich's ataxia.

In the context of Friedreich's ataxia, a neurodegenerative disease caused by reduced levels of the protein frataxin, HDAC inhibitors of the 2-aminobenzamide (B116534) class have been extensively studied. researchgate.netnih.gov Research has utilized peripheral blood lymphocytes from Friedreich's ataxia patients to demonstrate the ability of these compounds to increase frataxin mRNA levels. ikm.org.my

Furthermore, iPSC technology has enabled the generation of patient-specific neurons. crisprmedicinenews.comnih.govnih.govaxolbio.com Studies on iPSC-derived neurons from Friedreich's ataxia patients have shown that treatment with benzamide HDAC inhibitors can correct cellular phenotypes associated with the disease. nih.gov For example, treatment with a benzamide HDAC inhibitor known as compound 109 was found to upregulate frataxin expression and rescue neurons from oxidative stress-mediated cell death. nih.gov This highlights the potential of these compounds to not only halt disease progression but also to potentially restore function in affected neurons. nih.gov

Reporter Gene Assays for Gene Expression Modulation

Reporter gene assays are instrumental in understanding how this compound and its analogs modulate gene expression. axolbio.com These assays typically involve linking a reporter gene (e.g., luciferase or green fluorescent protein) to a specific gene promoter of interest.

In the study of Friedreich's ataxia, the silencing of the frataxin (FXN) gene is a key pathological feature. nih.gov Reporter gene assays have been developed to screen for compounds that can reactivate FXN gene expression. frontiersin.org A novel reporter cell line was created using iPSCs from Friedreich's ataxia patients, where a nanoluciferase gene was fused to the endogenous FXN gene. frontiersin.org This system allows for the high-throughput screening of compound libraries to identify molecules that increase frataxin expression. frontiersin.org Such assays have confirmed that selected HDAC inhibitors can partially reactivate FXN expression, providing a valuable tool for drug discovery in this and other genetic diseases. frontiersin.org

In Vivo Animal Models

Tumor Xenograft Models for Antitumor Activity

Tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for assessing the in vivo antitumor activity of drug candidates. nih.gov While specific data on this compound in xenograft models is limited, studies on related compounds have shown promise.

For example, a novel aminophenyl thiazole (B1198619) acetamide (B32628) derivative demonstrated a significant reduction in tumor growth in an A375 melanoma xenograft model in mice. nih.govresearchgate.net In another study, the antitumor activities of N-methylpyrrole-N-methylimidazole polyamide conjugates were investigated using nude mice transplanted with DU145 (prostate cancer) or A549 (lung cancer) cells. nih.gov The results showed tumor-suppressing effects, particularly against DU145 cells. nih.gov These studies provide a strong rationale for evaluating the in vivo antitumor efficacy of this compound in relevant xenograft models.

Genetically Engineered Mouse Models for Disease Pathophysiology

Genetically engineered mouse models that recapitulate key aspects of human diseases are invaluable for studying disease mechanisms and testing therapeutic interventions. In the context of Friedreich's ataxia, the "KIKI" (knock-in knock-in) mouse model, which carries a GAA repeat expansion in the murine frataxin gene, is a widely used tool. ikm.org.my

Studies have shown that treatment with pimelic diphenylamide HDAC inhibitors, which are structurally related to this compound, can restore frataxin levels in the KIKI mouse model. ikm.org.my For instance, a single injection of compound 109 was shown to increase frataxin mRNA in the brain and heart of KIKI mice. ikm.org.my Another analog, compound 106, also demonstrated the ability to correct frataxin deficiency in these mice. frontiersin.org These findings in a genetically relevant animal model provide compelling preclinical evidence for the therapeutic potential of this class of compounds for Friedreich's ataxia. ikm.org.myresearchgate.netnih.gov

Pharmacodynamic Biomarker Assessment in Preclinical Species

The preclinical evaluation of pharmacodynamic (PD) biomarkers is a critical step in the development of novel therapeutic agents such as this compound and its analogs. This assessment aims to establish a clear relationship between drug exposure and the desired biological effect on the target tissue. For compounds within the benzamide class, particularly those investigated for their potential as histone deacetylase (HDAC) inhibitors, a well-defined set of pharmacodynamic markers is often evaluated in various preclinical species to demonstrate target engagement and downstream biological consequences. nih.govnih.gov

The selection of appropriate biomarkers is guided by the compound's mechanism of action. For benzamide derivatives that function as HDAC inhibitors, the most direct pharmacodynamic markers are those that measure the acetylation status of histone and non-histone proteins. nih.govembopress.org These assessments are crucial for confirming that the drug is interacting with its intended target and eliciting the expected molecular changes in preclinical models.

Research on N-(2-aminophenyl)-benzamide derivatives, which are structurally related to this compound, has provided insights into relevant pharmacodynamic markers. These studies often utilize cancer cell lines and animal models to evaluate the compounds' effects. nih.gov A key finding is the ability of these compounds to induce hyperacetylation of histones, which can be detected in various tissues. nih.gov

Key Pharmacodynamic Biomarkers and Methodologies

A variety of biomarkers and analytical methods are employed in the preclinical assessment of benzamide-based HDAC inhibitors. These are designed to provide quantitative data on target engagement and the subsequent cellular response.

Table 1: Key Pharmacodynamic Biomarkers for Benzamide Analogs

| Biomarker Category | Specific Marker | Analytical Method | Preclinical Model |

| Target Engagement | Acetylated Histones (e.g., H3, H4) | Western Blot, Immunohistochemistry (IHC), Flow Cytometry | Mouse Xenograft Models, Cultured Cancer Cells |

| Acetylated α-tubulin | Western Blot, Immunohistochemistry (IHC) | Mouse Xenograft Models (e.g., Multiple Myeloma) | |

| Downstream Effects | p21 (cip/waf1) protein expression | Western Blot, Immunohistochemistry (IHC) | Cultured Cancer Cells, Tumor Tissues |

| Apoptosis Markers (e.g., Caspase-3, -8, -9, PARP cleavage) | Western Blot, Flow Cytometry | Cultured Cancer Cells, Tumor Tissues | |

| Gene Expression (e.g., EGFR mRNA) | Quantitative Real-Time PCR (qRT-PCR) | Cultured Cancer Cells |

This table is a representation of potential biomarkers and is based on studies of analogous compounds.

Detailed Research Findings in Preclinical Species

Preclinical studies on benzamide HDAC inhibitors have demonstrated the utility of these pharmacodynamic markers in various animal models. For instance, in a study involving a selective HDAC6 inhibitor, ACY-1215, in a mouse xenograft model of multiple myeloma, an increase in acetylated α-tubulin was observed. nih.gov This increase, detected by both immunohistochemistry and Western blot analysis, correlated with the plasma concentration of the drug, providing a clear link between pharmacokinetics and pharmacodynamics. nih.gov

In another example, the benzamide HDAC inhibitor Mocetinostat (MGCD0103) was evaluated in preclinical models, where it was shown to inhibit HDAC activity in a dose-dependent manner. aacrjournals.orgdntb.gov.ua Pharmacodynamic studies in mice bearing tumor xenografts demonstrated that administration of Mocetinostat led to a sustained inhibition of HDAC activity in peripheral white blood cells, which correlated with the induction of histone acetylation in both blood and tumor tissue. dntb.gov.uaaacrjournals.org This highlights the potential for using peripheral blood cells as a surrogate tissue for assessing target engagement in preclinical species.

Furthermore, research on novel N-(2-aminophenyl)-benzamide inhibitors in a mouse model of bleomycin-induced pulmonary fibrosis showed that these compounds could effectively modulate disease-related processes. nih.gov While the specific pharmacodynamic markers were not detailed in the abstract, the efficacy in this model suggests that markers of fibrosis and inflammation could also be relevant for this class of compounds.

The assessment of downstream effects is also a critical component. For example, the induction of p21, a cell cycle inhibitor, and various markers of apoptosis provide evidence of the compound's anti-proliferative activity. grantome.com Studies with the benzamide MS-275 have shown that it induces the expression of p21, p27, and p16 in cancer cell lines. grantome.com

Table 2: Preclinical Pharmacodynamic Data for Representative Benzamide Analogs

| Compound | Preclinical Model | Biomarker | Method | Key Finding | Reference |

| ACY-1215 | Mouse Xenograft (Multiple Myeloma) | Acetylated α-tubulin | IHC, Western Blot | Significant increase in acetylated α-tubulin correlating with drug exposure. | nih.gov |

| Mocetinostat (MGCD0103) | Mouse Xenograft (Solid Tumors) | HDAC Activity, Histone Acetylation | Enzyme Assay, Western Blot | Sustained inhibition of HDAC activity and increased histone acetylation in blood and tumors. | dntb.gov.uaaacrjournals.org |

| MS-275 | Cultured Cancer Cells | p21, p27, p16 expression | Not Specified | Increased expression of cell cycle inhibitors. | grantome.com |

| N-(2-aminophenyl)-benzamide analogs | Mouse Model (Pulmonary Fibrosis) | Not Specified | Not Specified | Efficacy in a preventative dosing schedule. | nih.gov |

This table presents data from studies on analogous compounds to illustrate the types of pharmacodynamic assessments that could be relevant for this compound.

Future Research Directions and Translational Perspectives for N 3 Aminophenyl 2 Methylbenzamide

Development of Next-Generation Analogs with Enhanced Specificity and Potency

The strategic incorporation of different functional groups could lead to analogs with enhanced potency. For example, the introduction of halogens or other electron-withdrawing groups can sometimes enhance binding affinity to target proteins. mdpi.com The goal of these synthetic endeavors would be to create a library of analogs for comprehensive screening to identify candidates with superior efficacy and a more desirable pharmacokinetic profile.

Identification and Validation of Novel Molecular Targets

A fundamental step towards understanding the therapeutic potential of N-(3-aminophenyl)-2-methylbenzamide is the identification and validation of its molecular targets. Initial computational approaches, such as reverse docking, could be employed to screen the compound against a wide array of known protein structures to predict potential binding partners. These in silico predictions would then require experimental validation.

Biochemical assays, such as enzyme inhibition or receptor binding assays, can provide direct evidence of interaction with specific proteins. Cellular thermal shift assays (CETSA) represent a powerful technique to confirm target engagement within a cellular context. Once a primary target is identified, further validation using techniques like siRNA-mediated gene knockdown or CRISPR-Cas9 gene editing would be essential to confirm that the observed cellular effects of the compound are indeed mediated through this target.

Integration of Advanced Experimental and Computational Techniques for Comprehensive Characterization

A holistic understanding of the pharmacological profile of this compound and its future analogs necessitates the integration of advanced experimental and computational methodologies. High-throughput screening (HTS) of analog libraries against various cell lines can rapidly identify compounds with interesting biological activities, such as anti-proliferative or anti-inflammatory effects.

Sophisticated imaging techniques, including high-content imaging, can provide detailed insights into the morphological and functional changes induced by the compound at a subcellular level. On the computational front, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the compound when bound to its target, offering a deeper understanding of the binding mode and the determinants of affinity and specificity. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed based on the experimental data from analog screening to guide the rational design of new, more potent compounds.

Exploration of Polypharmacological and Multi-Targeting Strategies for Complex Diseases

Many complex diseases, such as cancer and neurodegenerative disorders, are characterized by the dysregulation of multiple signaling pathways. Compounds that can modulate several targets simultaneously, known as polypharmacological agents, are therefore of significant interest. Future research should investigate the potential of this compound and its derivatives to act as multi-targeting agents.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.